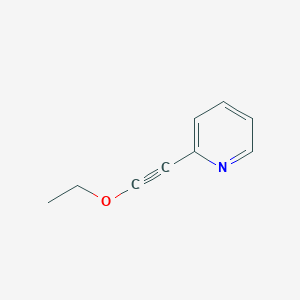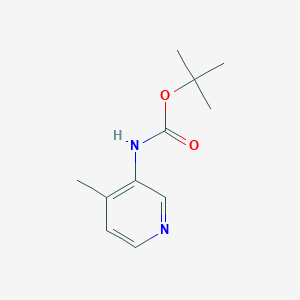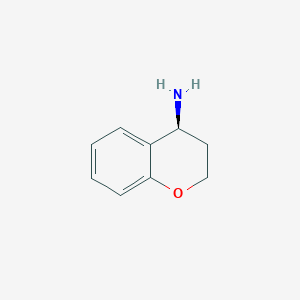
(S)-chroman-4-amine
概要
説明
Synthesis Analysis
The synthesis of "(S)-Chroman-4-amine" and its derivatives involves various strategies, including asymmetric syntheses which start from substituted chroman-4-ones. A highly enantioselective CBS reduction has been employed to give (S)-chroman-4-ols, which upon azide inversion and reduction yield crude (R)-chroman-4-amines. These can be purified as their (R)-mandelic or d-tartaric acid salts with good yields and excellent enantiomeric excesses (Voight et al., 2010).
Molecular Structure Analysis
The structural analysis of "(S)-Chroman-4-amine" derivatives often involves detailed NMR and X-ray crystallography studies to confirm the presence of the chroman scaffold and to elucidate the position of the amine functionality. The analysis also covers the stereochemistry of the compound, crucial for its biological activity and synthesis (Kabbe & Widdig, 1982).
Chemical Reactions and Properties
"(S)-Chroman-4-amine" undergoes a variety of chemical reactions, reflecting its versatile chemical properties. These include reactions with diethoxymethyl acetate to give 3-(polyhaloacyl)chromones and reactions with amines to yield 2-(alkyl/arylaminomethylene)-2-hydroxy-2-(polyfluoroalkyl)chroman-4-ones (Sosnovskikh et al., 2006).
Physical Properties Analysis
The physical properties of "(S)-Chroman-4-amine" derivatives, such as melting point, boiling point, solubility in various solvents, and crystal structure, are crucial for their application in chemical synthesis and the pharmaceutical industry. These properties are determined through experimental studies and are essential for handling, storage, and application in synthesis (Raoof et al., 1970).
Chemical Properties Analysis
The chemical properties of "(S)-Chroman-4-amine" include its reactivity in nucleophilic substitution reactions, its potential for derivatization, and its behavior in acid-base reactions. These properties are influenced by the presence of the amine group and the chroman scaffold, making the compound a valuable intermediate in organic synthesis and medicinal chemistry (Ellman et al., 2002).
科学的研究の応用
Synthesis and Reactions with Amines : 2-Hydroxy-2-(polyhaloalkyl)chroman-4-ones, which are closely related to (S)-chroman-4-amine, have been studied for their reactions with diethoxymethyl acetate and amines. These reactions lead to the formation of 3-(polyhaloacyl)chromones and 2-(alkyl/arylaminomethylene)-2-hydroxy-2-(polyfluoroalkyl)chroman-4-ones, highlighting the compound's potential in organic synthesis (Sosnovskikh, Irgashev, & Barabanov, 2006).
Asymmetric Syntheses : Research has been conducted on the enantioselective synthesis of (R)-chroman-4-amine salts from various substituted chroman-4-ones. This process involves a CBS reduction and azide inversion, indicating the compound's importance in stereoselective synthesis (Voight et al., 2010).
Biobased Polymers : Amines, including those related to (S)-chroman-4-amine, are key monomers in the synthesis of polyamides, polyureas, and polyepoxydes, which have applications in automotive, aerospace, building, and health sectors. The synthesis of biobased amines from various biomass sources and their use in material chemistry have been extensively reviewed (Froidevaux et al., 2016).
Graphene-Based Catalysts in Reduction of Nitro Compounds : Studies have explored the role of amines, including those structurally similar to (S)-chroman-4-amine, in the reduction of nitro compounds using graphene-based catalysts. This reduction is significant for the fabrication of amines used in drugs, biologically active molecules, and polymers (Nasrollahzadeh et al., 2020).
Pharmaceutical Applications : Chroman-4-one derivatives, related to (S)-chroman-4-amine, have been highlighted as important intermediates and building blocks in drug design and synthesis. These compounds have been associated with various bioactivities, indicating their potential in medicinal chemistry (Emami & Ghanbarimasir, 2015).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards. It would also involve recommending appropriate safety precautions for handling the compound.
将来の方向性
This would involve discussing potential areas for future research, such as new synthetic methods, applications, or studies of the compound’s properties.
Please note that the availability of this information would depend on the extent of research that has been conducted on “(S)-chroman-4-amine”. For a more specific analysis, I would recommend consulting scientific literature or databases. If you have access to a library or a university database, they might have more resources available. You could also consider reaching out to a chemist or a researcher in the field for more information.
特性
IUPAC Name |
(4S)-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOFMNJNNXWKOC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC=C2[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-chroman-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



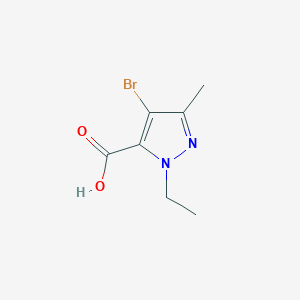
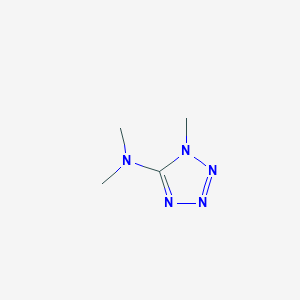
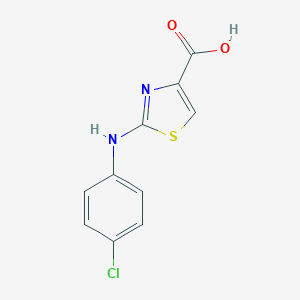
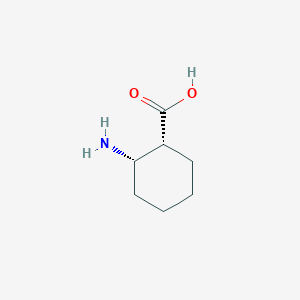
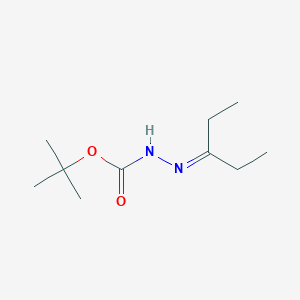
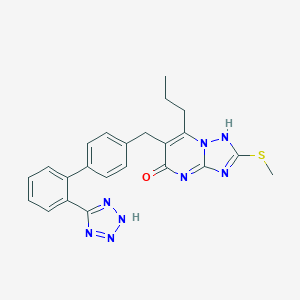
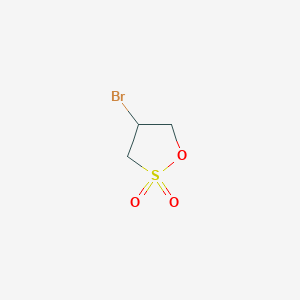
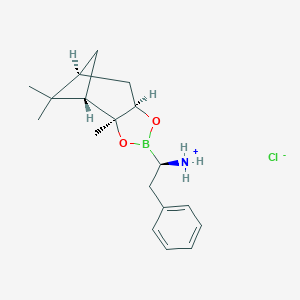
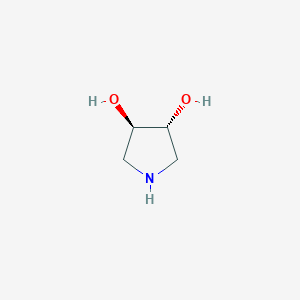
![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B71821.png)
